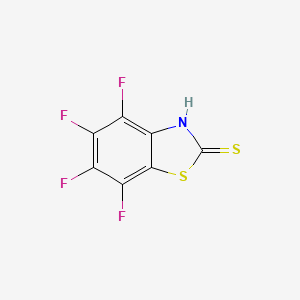

2(3H)-苯并噻唑硫酮,4,5,6,7-四氟-

描述

“2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-” is a heterocyclic organic compound . It has a molecular weight of 223.149 and a molecular formula of C7HF4NOS .

Molecular Structure Analysis

The molecular structure of “2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-” is complex, with a molecular formula of C7HF4NOS . Unfortunately, detailed structural analysis data was not found in the search results.科学研究应用

配合物和聚合物

2(3H)-苯并噻唑硫酮已被用于研究其与铸币金属的反应,产生独特的化合物,如四核簇合物和聚合物结构。这些化合物已使用晶体学和光谱学方法表征,它们的形成涉及有趣的配位化学 (Jääskeläinen等人,2019).

合成改进

针对2(3H)-苯并噻唑硫酮开发了使用微波辐射的改进合成方法。此过程显着提高了某些化合物的反应性,展示了高效且可扩展合成技术的潜力 (Huang等人,2007).

发光的锌(II)配合物

该化合物已用于合成发光的锌(II)配合物。这些配合物显示出有希望的光致发光材料特性,在电子和光子学中具有潜在应用 (Li等人,2013).

卤环化研究

已经对2-苯并噻唑硫酮衍生物的卤环化进行了研究,揭示了化学反应的见解以及在合成化学中的潜在应用 (Kim等人,2011).

头孢他啶的合成

该化合物已用于合成头孢他啶,一种头孢菌素抗生素。本研究探讨了回收副产物的条件,展示了在制药生产中的应用 (Jin Ning-ren,2010).

抗肿瘤特性

2(3H)-苯并噻唑硫酮衍生物已被研究其抗肿瘤特性,突出了其作为癌症治疗中药物剂开发的潜力 (Hutchinson等人,2001).

药物化学中的特权支架

该化合物被认为是药物化学中的“特权支架”,因为它能够在稳定模板中模拟某些部分,应用范围从抗炎化合物到抗精神病化合物 (Poupaert等人,2005).

氧化还原性质和自由基阴离子

氟化的2,1,3-苯并噻(硒)二唑的氧化还原性质和自由基阴离子,包括所研究的化合物,已被探索,表明在设计磁性活性材料中具有潜在应用 (Vasilieva等人,2010).

生理pH传感

基于苯并噻唑的AIEgens,包括该化合物的衍生物,已被开发用于生理pH传感,展示了在生物化学和环境监测中的应用 (Li等人,2018).

传感pH和金属阳离子的荧光探针

该化合物的氟化衍生物已用于开发用于传感pH和金属阳离子的荧光探针,表明在分析化学和环境监测中的应用 (Tanaka等人,2001).

未来方向

作用机制

Target of Action

The primary targets of 4,5,6,7-tetrafluorobenzo[d]thiazole-2(3H)-thione are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases play a crucial role in the phosphorylation of a tumor suppressor protein, PTEN .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It inhibits the phosphorylation of PTEN by these kinases, which otherwise leads to the deactivation of PTEN . The compound’s interaction with these targets prevents PTEN deactivation more efficiently .

Biochemical Pathways

The inhibition of CK2 and GSK3β disrupts the normal phosphorylation pathway of PTEN . This disruption prevents the deactivation of PTEN, thereby potentially enhancing its tumor suppressor activity .

Pharmacokinetics

The compound’s inhibitory activity against ck2 and gsk3β has been observed at concentrations of 19 μM and 067 μM respectively , suggesting that it may have favorable bioavailability.

Result of Action

The result of the compound’s action is the prevention of PTEN deactivation . By inhibiting CK2 and GSK3β, the compound disrupts the normal phosphorylation pathway of PTEN, potentially enhancing its tumor suppressor activity .

生化分析

Biochemical Properties

It has been suggested that this compound may interact with enzymes such as Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner .

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4,5,6,7-tetrafluoro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4NS2/c8-1-2(9)4(11)6-5(3(1)10)12-7(13)14-6/h(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWSRQLOHNLLTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1SC(=S)N2)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457306 | |

| Record name | 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786657-51-0 | |

| Record name | 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[(Oxiran-2-yl)methoxy]propyl}silane](/img/structure/B3057215.png)

![2-[2-(Benzyloxy)ethyl]propane-1,3-diol](/img/structure/B3057216.png)